N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide
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Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN2OS and its molecular weight is 384.92. The purity is usually 95%.
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Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN2OS, with a molecular weight of approximately 348.89 g/mol. The compound features a thiazole ring, a chlorophenyl group, and an acetamide moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H20ClN2OS |
Molecular Weight | 348.89 g/mol |
CAS Number | 866018-57-7 |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogenated groups like the 4-chlorophenyl moiety enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .
In a comparative analysis of newly synthesized N-substituted phenyl acetamides, those with similar structural characteristics to our compound showed promising results against Gram-positive bacteria and moderate activity against yeast species . The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Activity
Thiazole-containing compounds have also been explored for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity against various cancer lines. For instance, thiazole derivatives have been reported to exhibit IC50 values ranging from 1.61 to 1.98 µg/mL in specific cancer cell lines . Structural activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances anticancer activity by improving interactions with target proteins involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several thiazole derivatives against E. coli and S. aureus. The results showed that derivatives with a chlorophenyl group were among the most active due to their favorable physicochemical properties, allowing them to effectively traverse bacterial membranes .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study highlighted that compounds similar to this compound exhibited significant growth inhibition, with SAR analysis suggesting that modifications in substituent positions can dramatically alter biological activity .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-14-4-3-5-16(12-14)13-20(25)23-11-10-19-15(2)24-21(26-19)17-6-8-18(22)9-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHARHFYPLSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.